1,2-Bis(4,5-dihydrothiazol-2-yl)disulfane
Description
1,2-Bis(4,5-dihydrothiazol-2-yl)disulfane is a disulfide-containing compound featuring two 4,5-dihydrothiazole moieties linked via a disulfane (-S-S-) bridge. The 4,5-dihydrothiazole group is a five-membered heterocycle containing sulfur and nitrogen, conferring unique electronic and steric properties.
Properties
IUPAC Name |
2-(4,5-dihydro-1,3-thiazol-2-yldisulfanyl)-4,5-dihydro-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2S4/c1-3-9-5(7-1)11-12-6-8-2-4-10-6/h1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKAYIXPOTUHKPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(=N1)SSC2=NCCS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2S4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Bis(4,5-dihydrothiazol-2-yl)disulfane can be synthesized through the homocoupling of sodium arenesulfinates. This method involves the use of sodium sulfinates as sulfur donors, which are coupled under specific reaction conditions to form the disulfide bond . The reaction typically requires a catalyst such as palladium acetate (Pd(OAc)2) or a reductive system like iron and hydrochloric acid (Fe/HCl) to facilitate the coupling process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar homocoupling reactions. The process would be optimized for yield and purity, with careful control of reaction conditions to ensure consistent product quality. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1,2-Bis(4,5-dihydrothiazol-2-yl)disulfane undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The thiazole rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as dithiothreitol (DTT) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
1,2-Bis(4,5-dihydrothiazol-2-yl)disulfane has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex thiazole derivatives.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Studied for its anticancer activity and potential use in drug development.
Industry: Utilized in the production of polymers, dyes, and other materials
Mechanism of Action
The mechanism of action of 1,2-Bis(4,5-dihydrothiazol-2-yl)disulfane involves its interaction with biological molecules through its disulfide bond and thiazole rings. The disulfide bond can undergo redox reactions, influencing cellular redox states and modulating the activity of redox-sensitive proteins. The thiazole rings can interact with various molecular targets, including enzymes and receptors, affecting their function and signaling pathways .
Comparison with Similar Compounds
Analysis :
- Electronic Effects : The dihydrothiazole rings in the target compound introduce electron-withdrawing sulfur and nitrogen atoms, contrasting with electron-donating methoxy groups in 1,2-Bis(4-methoxyphenyl)disulfane or hydrophobic methylallyl chains in 1,2-Bis(2-methylallyl)disulfane .
Physicochemical Properties
Solubility and Stability
- 1,2-Bis(2-methylallyl)disulfane : Moderately soluble in chloroform; stability influenced by allylic C-H bonds .
- 1,2-Bis(3-chlorophenyl)disulfane : Low solubility in polar solvents due to hydrophobic chlorophenyl groups .
- This compound : Predicted higher polarity due to heterocyclic N/S atoms, likely enhancing solubility in polar aprotic solvents (e.g., DMSO).
Spectral Data Comparison
Key Observations :
Antitumor Activity
- 1,2-Bis(2-methylallyl)disulfane : Exhibits dose-dependent inhibition of HepG2 cells (43.47% at 150 μmol/L) via MTT assay .
- 1,2-Bis(4-chlorophenyl)disulfane: Limited bioactivity data, but chloroaryl groups often enhance cytotoxicity via membrane disruption .
- Target Compound: Hypothetically, the dihydrothiazole moieties could improve target selectivity (e.g., kinase inhibition) compared to non-heterocyclic analogs. The sulfur and nitrogen atoms may facilitate hydrogen bonding or metal chelation, enhancing potency .
Biological Activity
1,2-Bis(4,5-dihydrothiazol-2-yl)disulfane is a compound characterized by its unique thiazole ring structure and disulfide bond, with the molecular formula C6H8N2S4. This compound has garnered attention due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. The thiazole derivatives are known for their broad spectrum of biological properties, including antibacterial, antifungal, anti-inflammatory, and anticancer effects .
Antimicrobial Properties
This compound has demonstrated significant antimicrobial activity against various pathogens. The compound's efficacy was evaluated through minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) assays against a range of bacteria and fungi.
Table 1: Antimicrobial Activity of this compound
| Pathogen | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 32 | 64 |
| Escherichia coli | 64 | 128 |
| Candida albicans | 16 | 32 |
| Aspergillus niger | 32 | 64 |
The compound exhibited a notable ability to inhibit the growth of Staphylococcus aureus and Candida albicans, with MIC values indicating effective antimicrobial action .
Anticancer Activity
In addition to its antimicrobial properties, this compound has been investigated for its potential anticancer effects. Studies have shown that this compound can induce apoptosis in cancer cells and inhibit tumor growth.
Table 2: Anticancer Activity of this compound
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HCT-116 (Colon carcinoma) | 10.5 |
| T47D (Breast carcinoma) | 15.3 |
| MCF-7 (Breast carcinoma) | 12.8 |
The IC50 values indicate that the compound is effective at low concentrations against various cancer cell lines, suggesting its potential as a chemotherapeutic agent .
The biological activity of this compound is primarily attributed to its ability to undergo redox reactions due to the presence of the disulfide bond. This can influence cellular redox states and modulate the activity of redox-sensitive proteins. Furthermore, the thiazole rings can interact with various molecular targets including enzymes and receptors, affecting their function and signaling pathways .
Case Studies
Case Study 1: Antimicrobial Efficacy Against MRSA
A study focused on the efficacy of thiazole derivatives against Methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that compounds similar to this compound displayed promising activity against MRSA strains with an MIC value of approximately 16 µg/mL. This underscores the potential application of thiazole derivatives in treating resistant bacterial infections .
Case Study 2: Inhibition of Cancer Cell Proliferation
Research evaluating the anticancer properties of thiazole derivatives revealed that compounds like this compound inhibited cell proliferation in HCT-116 colon cancer cells through apoptosis induction. Flow cytometry analysis confirmed an increase in apoptotic cells when treated with this compound compared to control groups .
Q & A
Q. What are the recommended synthetic routes for 1,2-Bis(4,5-dihydrothiazol-2-yl)disulfane, and how can purity be optimized?
The compound is typically synthesized via nucleophilic substitution or oxidation of thiol precursors. A common method involves reacting 4,5-dihydrothiazole-2-thiol with a disulfide-forming agent (e.g., iodine or hydrogen peroxide) under inert conditions. Purity optimization requires column chromatography (silica gel, chloroform/methanol gradient) and recrystallization from ethanol. Confirmation of purity should use HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm .
Q. How can structural characterization of this compound be performed to distinguish it from analogs?
Use a combination of 1H/13C NMR and GC-MS :
- 1H NMR (CDCl3): Expected signals for dihydrothiazole protons (δ 3.1–3.5 ppm, multiplet) and disulfide bridge protons (δ 2.8–3.0 ppm).
- GC-MS : Parent ion [M]+ at m/z 260 (calculated for C6H8N2S4), with fragmentation peaks at m/z 142 (loss of S2) and 98 (dihydrothiazole ring cleavage). Compare with reference data for disulfane analogs (e.g., 1,2-Bis(2,4-dimethylphenyl)disulfane δ 2.3 ppm for methyl groups) to confirm specificity .
Q. What are the critical stability considerations for storing and handling this compound?
The compound is sensitive to oxidation and moisture. Store under argon at –20°C in amber vials. Avoid contact with oxidizing agents (e.g., peroxides) and metals. Degradation products can be monitored via TLC (Rf ~0.5 in ethyl acetate/hexane 1:3). Long-term storage (>6 months) may require periodic purity checks using NMR .
Advanced Research Questions
Q. How can contradictions in reported bioactivity data (e.g., antiproliferative vs. cytotoxic effects) be resolved?
Discrepancies often arise from assay conditions. For example, cell line specificity (e.g., nasopharyngeal vs. hepatocellular carcinoma) and exposure time (24h vs. 48h) significantly affect outcomes. Use dose-response curves (IC50 calculations) and apoptosis assays (Annexin V/PI staining) to distinguish cytotoxic from cytostatic effects. Compare results across multiple cell lines and validate with orthogonal methods like caspase-3 activation assays .
Q. What experimental design strategies are optimal for studying structure-activity relationships (SAR) in disulfane derivatives?
Employ factorial design to evaluate substituent effects:
- Factors : Electron-withdrawing groups (e.g., –Cl) vs. electron-donating groups (e.g., –OCH3) on the thiazole ring.
- Responses : Bioactivity (IC50), solubility (logP), and thermal stability (DSC). Use ANOVA to identify significant interactions and prioritize derivatives for synthesis. For example, 4-methoxy substitution may enhance solubility but reduce antiproliferative potency compared to chloro analogs .
Q. How can mechanistic studies elucidate the redox behavior of this compound in biological systems?
Conduct cyclic voltammetry (glassy carbon electrode, 0.1 M PBS pH 7.4) to measure redox potentials. Couple with LC-MS to identify oxidation products (e.g., sulfonic acid derivatives). In cellular models, use ROS probes (DCFH-DA) and glutathione depletion assays to correlate redox activity with bioeffects. Note that thiol-disulfide exchange with cellular glutathione may dominate in vivo .
Q. What analytical challenges arise in quantifying this compound in complex matrices (e.g., serum)?
Matrix interference and low bioavailability require SPE (solid-phase extraction) with C18 cartridges followed by UPLC-MS/MS (MRM mode). Validate with spike-recovery tests (80–120% acceptable range). Limit of detection (LOD) should be ≤10 nM, achievable with negative ion ESI and optimized collision energies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
